molecular formula C8H9N5OS B244538 N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide

N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide

Cat. No. B244538
M. Wt: 223.26 g/mol
InChI Key: ZYKKUUSFFJTRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound that contains both a tetrazole and a thiophene ring. This compound has been studied extensively for its potential use as a biochemical and physiological research tool.

Mechanism of Action

N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide works by reacting with ROS to produce a fluorescent signal that can be detected using fluorescence microscopy or flow cytometry. This allows researchers to visualize and quantify ROS production in cells in real-time, providing valuable insights into the mechanisms underlying oxidative stress and disease.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal tool for studying ROS production in cells. Additionally, it is highly specific for ROS and does not react with other cellular components, resulting in a highly sensitive and specific assay for ROS detection.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is its ability to detect ROS in real-time, allowing researchers to monitor changes in ROS production over time. This is particularly useful in studying the dynamics of ROS production in cells and how it is affected by different treatments or conditions.
However, there are also some limitations to the use of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide in lab experiments. For example, it can only detect ROS that are produced within the cell, and cannot detect ROS that are produced outside of the cell. Additionally, it is not suitable for use in vivo, as it cannot penetrate cell membranes.

Future Directions

There are many potential future directions for research involving N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide. One area of interest is the development of new and improved fluorescent probes for ROS detection. This could involve modifying the structure of the compound to increase its sensitivity or specificity for ROS, or developing new compounds that can detect other types of reactive molecules in cells.
Another area of interest is the use of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide in the development of new therapies for diseases that are associated with oxidative stress. By understanding the mechanisms underlying ROS production in cells, researchers may be able to develop new treatments that target ROS and reduce oxidative stress in the body.
In conclusion, N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is a highly useful compound for studying ROS production in cells. Its ability to act as a fluorescent probe for ROS detection has made it an important tool in scientific research, and there is significant potential for future research in this area.

Synthesis Methods

The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide involves the reaction of 2-ethylthiophene-3-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with hydrogen gas and palladium on carbon catalyst. This process results in the formation of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide has been used extensively in scientific research due to its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that are produced naturally in cells and play a critical role in many physiological processes. However, excessive ROS production can lead to oxidative stress and damage to cells, which is implicated in many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

Molecular Formula

C8H9N5OS

Molecular Weight

223.26 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C8H9N5OS/c1-2-13-11-8(10-12-13)9-7(14)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,9,11,14)

InChI Key

ZYKKUUSFFJTRPG-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CS2

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CS2

Origin of Product

United States

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